molecular formula C21H28N2O2 B1209602 12,13-Dimethoxyibogamine CAS No. 482-18-8

12,13-Dimethoxyibogamine

Cat. No. B1209602
CAS RN: 482-18-8
M. Wt: 340.5 g/mol
InChI Key: VLOWUTVRYMTRJO-HHNICDRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Dimethoxyibogamine is a natural product found in Tabernaemontana ciliata, Tabernaemontana pachysiphon, and other organisms with data available.

Scientific Research Applications

  • Neurological Applications:

    • A study explored the use of BG-12 (dimethyl fumarate), which shares structural similarities with 12,13-Dimethoxyibogamine, in treating relapsing-remitting multiple sclerosis. The research demonstrated significant reductions in the proportion of patients who experienced a relapse, indicating the potential neuroprotective properties of similar compounds (Gold et al., 2012).
  • Cancer Research:

    • Research on (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, a class structurally related to 12,13-Dimethoxyibogamine, highlighted their potential as anticancer agents. The study emphasized the discovery through chemical synthesis and their promising in vivo preclinical properties (Rivkin et al., 2004).
  • Protein Structure and Dynamics:

    • A study utilizing reductive 13C-methylation of proteins, a process potentially relevant to compounds like 12,13-Dimethoxyibogamine, provided insights into protein structure, function, and dynamics through nuclear magnetic resonance (NMR) spectroscopy. This technique aids in understanding complex protein behaviors (Macnaughtan et al., 2005).
  • Metabolic and Nutritional Studies:

    • Research on stable isotope-based metabolic flux analysis, including the use of 13C isotopes, a method related to the analysis of compounds like 12,13-Dimethoxyibogamine, offers insights into the metabolic pathways and nutrient utilization in various biological systems (Dalman et al., 2010).

properties

CAS RN

482-18-8

Product Name

12,13-Dimethoxyibogamine

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C21H28N2O2/c1-4-13-7-12-8-16-20-14(5-6-23(11-12)21(13)16)15-9-18(24-2)19(25-3)10-17(15)22-20/h9-10,12-13,16,21-22H,4-8,11H2,1-3H3/t12-,13+,16+,21+/m1/s1

InChI Key

VLOWUTVRYMTRJO-HHNICDRHSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC

synonyms

ibogaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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